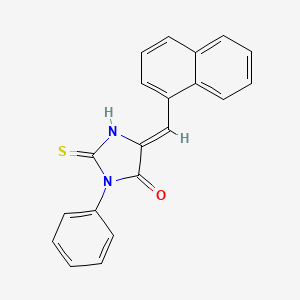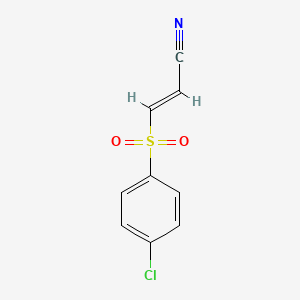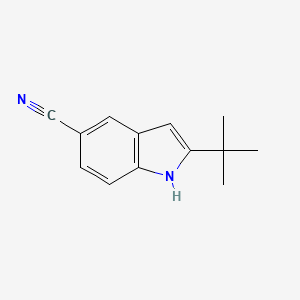
2-tert-butyl-1H-indole-5-carbonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the paper titled "A scalable Nenitzescu synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile" describes a practical and convergent synthesis of a related indole derivative starting from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate. This process includes a telescoped procedure and a Nenitzescu reaction, followed by palladium-catalyzed cyanation and a decarboxylative pathway to remove the tert-butyl ester group. This synthesis approach could potentially be adapted for the synthesis of 2-tert-butyl-1H-indole-5-carbonitrile.
Molecular Structure Analysis
The molecular structure of indole derivatives is typically confirmed using common analytical methods such as 1H NMR, 13C NMR, IR, MS, and X-ray diffraction. The paper "Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate" and "Synthesis, crystal structure and DFT study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate" both describe the determination of the crystal structure of indole derivatives using X-ray diffraction and comparison with DFT-optimized structures. These methods would be relevant for analyzing the molecular structure of 2-tert-butyl-1H-indole-5-carbonitrile.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, which are essential for their transformation into useful compounds. The serendipitous synthesis of (tert-Butyl-NNO-azoxy)acetonitrile demonstrates the reduction of an oxime group to a methylene unit and the development of a new strategy for tetrazole 1-oxide ring construction. Although this paper does not directly relate to 2-tert-butyl-1H-indole-5-carbonitrile, it highlights the type of novel reactions that can be applied to indole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be studied using DFT, as shown in papers and . These studies include the analysis of frontier molecular orbitals and molecular electrostatic potential, which are crucial for understanding the chemical reactivity and interactions of the compounds. Such computational studies would be valuable for predicting the properties of 2-tert-butyl-1H-indole-5-carbonitrile.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Nenitzescu Synthesis : The compound plays a role as an intermediate in the synthesis of selective androgen receptor modulators, showcasing a practical and convergent synthesis from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate, employing a Nenitzescu reaction of 2-trifluoromethyl-1,4-benzoquinone. This synthesis path is highlighted by its application in creating complex molecular structures, such as selective androgen receptor modulators, which have significant implications in medicinal chemistry (Boros, Kaldor, & Turnbull, 2011).
Substituted 2-(Trimethylstannyl)indoles Synthesis : Describes the synthesis of previously unreported 2-(trimethylstannyl)indole derivatives, including variants of the core structure . This synthesis demonstrates the versatility of indole derivatives in the development of new chemical entities, which could be pivotal in pharmaceutical and material sciences (Kumar, Say, & Boykin, 2008).
Highly Functionalized 1H-Indole-2-carbonitriles : An approach for preparing polysubstituted indole-2-carbonitriles through cross-coupling reactions, indicating the compound's role in forming highly functionalized molecular structures. This underscores the compound's utility in facilitating complex synthetic reactions, which can be leveraged in designing compounds with potential biological activity or material properties (Hrizi et al., 2021).
Structural Analysis and Functionalization
X-Ray Structure and Hirshfeld Analysis : Details the structural analysis of triazolyl-indole derivatives, including alkylsulfanyl analogues, through X-ray diffraction and Hirshfeld surface analysis. This research provides foundational knowledge on the molecular structure and intermolecular interactions of indole derivatives, critical for designing molecules with desired physical and chemical properties (Boraei et al., 2021).
Synthesis of Annulated Gamma-Carbolines : The palladium-catalyzed intramolecular annulation of alkynes to form gamma-carboline derivatives demonstrates the utility of indole derivatives in constructing complex polycyclic structures. This synthetic strategy opens avenues for the development of novel compounds with potential pharmacological activities (Zhang & Larock, 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-tert-butyl-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-13(2,3)12-7-10-6-9(8-14)4-5-11(10)15-12/h4-7,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELAFVPOSLQGEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801248207 | |
| Record name | 2-(1,1-Dimethylethyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-1H-indole-5-carbonitrile | |
CAS RN |
900640-47-3 | |
| Record name | 2-(1,1-Dimethylethyl)-1H-indole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900640-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1-Dimethylethyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




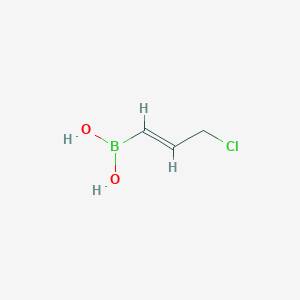
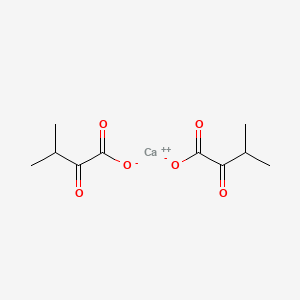


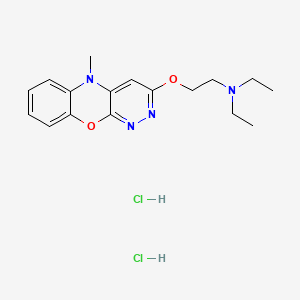
![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)



